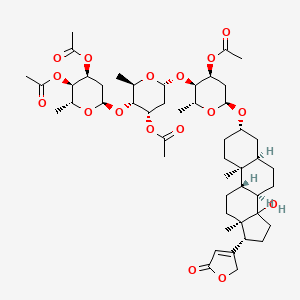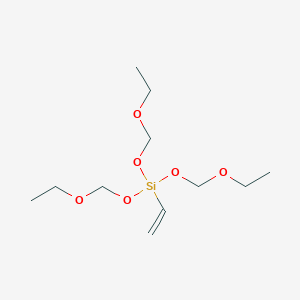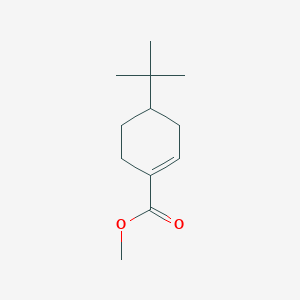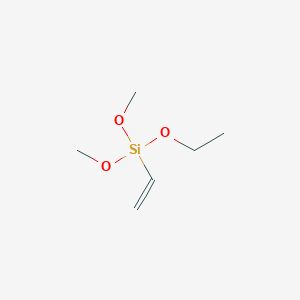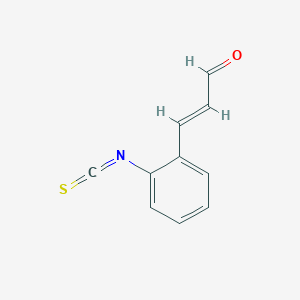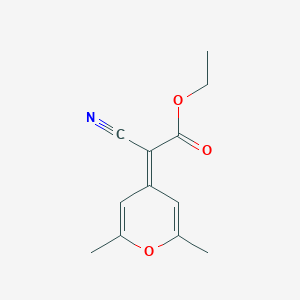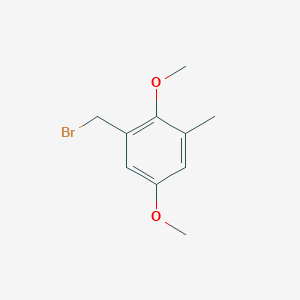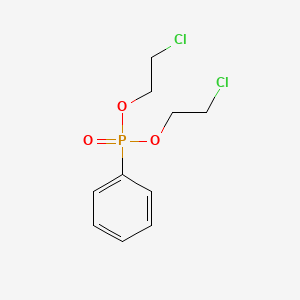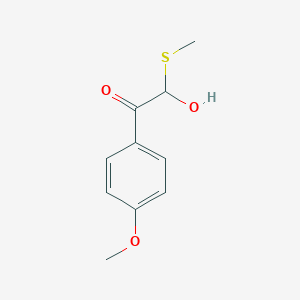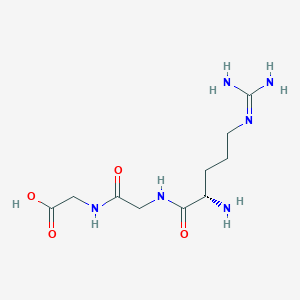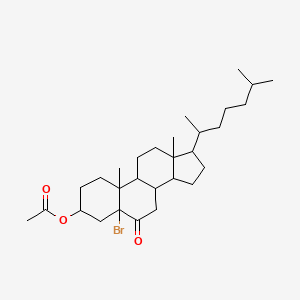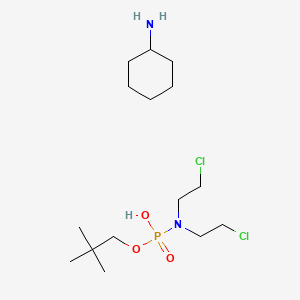
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is a chemical compound known for its applications in synthetic organic chemistry. It is primarily used as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:
Reaction of 2-chloroethylamine with phosphorodiamidic acid: This step requires careful control of temperature and pH to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of 2-chloroethylamine and phosphorodiamidic acid are reacted in industrial reactors.
Purification and isolation: The product is purified using industrial-scale techniques such as distillation or large-scale chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution products: The major products formed from nucleophilic substitution reactions are phosphorodiamidate derivatives with various substituents.
Hydrolysis products: Hydrolysis leads to the formation of phosphorodiamidic acid derivatives.
科学研究应用
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of phosphorodiamidate-based compounds, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves its ability to participate in nucleophilic substitution reactions. The 2-chloroethyl groups can be replaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)phosphorodiamidic acid: This compound is similar in structure but lacks the 2,2-dimethylpropoxy group.
N,N-bis(2-chloroethyl)phosphorodiamidic acid;cyclohexanamine: This compound is similar but does not contain the 2,2-dimethylpropoxy group.
Uniqueness
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
属性
CAS 编号 |
18229-02-2 |
|---|---|
分子式 |
C15H33Cl2N2O3P |
分子量 |
391.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine |
InChI |
InChI=1S/C9H20Cl2NO3P.C6H13N/c1-9(2,3)8-15-16(13,14)12(6-4-10)7-5-11;7-6-4-2-1-3-5-6/h4-8H2,1-3H3,(H,13,14);6H,1-5,7H2 |
InChI 键 |
FLOQPMAZBBZOHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
